2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition Studies
Studies on compounds with structural similarities to "2-((4-Methylpyrimidin-2-yl)oxy)-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone" often involve investigating their metabolism, disposition, and pharmacokinetics in biological systems. For instance, research on GSK1322322, a peptidase deformylase inhibitor, provides insights into how similar compounds are metabolized and eliminated in humans, highlighting the importance of understanding their pharmacokinetic profiles for drug development (Mamaril-Fishman et al., 2014).
Investigation of Metabolic Pathways
Understanding the metabolic pathways of compounds structurally related to "this compound" is crucial for assessing their safety and efficacy as potential therapeutic agents. Studies often focus on identifying major metabolites and the enzymes involved in their metabolism, providing valuable information for predicting drug-drug interactions and optimizing dosing regimens (Christopher et al., 2010).
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O2/c1-15-6-8-22-20(23-15)30-14-19(29)28-11-9-27(10-12-28)18-5-4-17(25-26-18)24-16-3-2-7-21-13-16/h2-8,13H,9-12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXGEZYFAAMXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.